

An In-depth Technical Guide to DAF-FM: Structure, Properties, and Experimental Applications

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Compound of Interest

Compound Name: *Daf-FM*

Cat. No.: *B1588539*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 4-amino-5-methylamino-2',7'-difluorofluorescein (**DAF-FM**), a widely used fluorescent probe for the detection and quantification of nitric oxide (NO). We will delve into its chemical structure, photophysical properties, mechanism of action, and detailed experimental protocols for its application in cellular and biochemical assays.

Chemical Structure and Properties

DAF-FM is a derivative of fluorescein, engineered for enhanced sensitivity and photostability in detecting nitric oxide. For intracellular applications, it is most commonly used in its diacetate form, **DAF-FM** diacetate (**DAF-FM DA**). This form is a cell-permeant molecule that readily crosses the plasma membrane. Once inside the cell, intracellular esterases cleave the acetate groups, trapping the now cell-impermeant **DAF-FM** inside.^{[1][2]}

The core structure of **DAF-FM** consists of a fluorophore backbone with an aromatic diamine moiety. This diamine is crucial for its reaction with an oxidized form of nitric oxide, which leads to the formation of a highly fluorescent triazole derivative.^{[3][4]}

Key Chemical and Photophysical Properties

The following tables summarize the key properties of both **DAF-FM** and its diacetate derivative.

Table 1: Chemical Properties of **DAF-FM** and **DAF-FM** Diacetate

Property	DAF-FM	DAF-FM Diacetate
Full Chemical Name	4-amino-5-methylamino-2',7'-difluorofluorescein	4-amino-5-methylamino-2',7'-difluorofluorescein diacetate
Molecular Formula	C ₂₁ H ₁₄ F ₂ N ₂ O ₅ [5]	C ₂₅ H ₁₈ F ₂ N ₂ O ₇
Molecular Weight	412.34 g/mol	496.42 g/mol
CAS Number	254109-20-1	254109-22-3
Solubility	Good in DMSO, DMF	Good in DMSO

Table 2: Photophysical and Detection Properties of **DAF-FM**

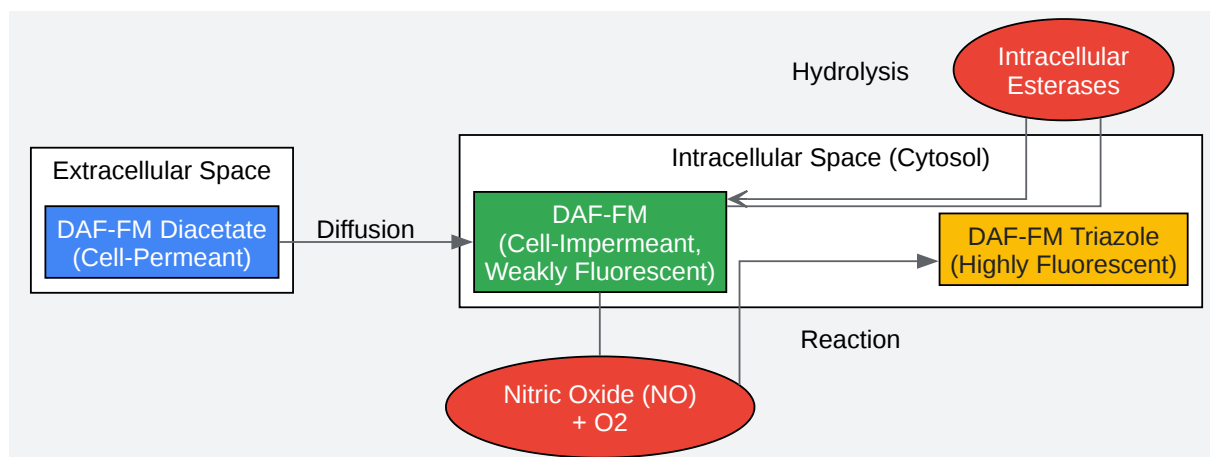
Property	Value	Reference
Excitation Maximum (λ_{ex})	~495 nm	
Emission Maximum (λ_{em})	~515 nm	
Quantum Yield (Φ) - Before NO	~0.005	
Quantum Yield (Φ) - After NO Reaction	~0.81	
Fluorescence Increase	~160-fold	
NO Detection Limit	~3 nM	
Optimal pH Range	> 5.5	

Mechanism of Nitric Oxide Detection

The detection of nitric oxide by **DAF-FM** is an irreversible reaction that results in a significant increase in fluorescence quantum yield. The process begins with the cell-permeable **DAF-FM** diacetate.

- Cellular Uptake and Activation: **DAF-FM** diacetate passively diffuses across the cell membrane into the cytoplasm.
- Esterase Cleavage: Inside the cell, ubiquitous intracellular esterases hydrolyze the two acetate groups, converting **DAF-FM** diacetate into the cell-impermeant **DAF-FM**. This step is crucial as it traps the probe within the cell.
- Reaction with NO: In the presence of oxygen, **DAF-FM** reacts with NO to form a stable and highly fluorescent benzotriazole derivative. This reaction is essentially irreversible and results in a ~160-fold increase in fluorescence intensity, making it a sensitive indicator of NO production.

The diagram below illustrates the workflow of intracellular NO detection using **DAF-FM** diacetate.



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Mechanism of **DAF-FM** diacetate activation and NO detection.

Experimental Protocols

This section provides a generalized protocol for measuring intracellular nitric oxide production in live cells using **DAF-FM** diacetate. Optimal conditions, such as probe concentration and

incubation times, should be empirically determined for specific cell types and experimental conditions.

Reagent Preparation

- **DAF-FM** Diacetate Stock Solution: Prepare a 5 mM stock solution of **DAF-FM** diacetate in high-quality anhydrous DMSO. For a 1 mg vial, this can be achieved by adding approximately 0.4 mL of DMSO. Store the stock solution at -20°C, protected from light and moisture.
- Working Solution: On the day of the experiment, dilute the stock solution to a final working concentration of 1-10 μ M in a suitable physiological buffer (e.g., DPBS or HBSS). It is critical to use buffers free of phenol red or serum, as these can interfere with fluorescence and esterase activity.

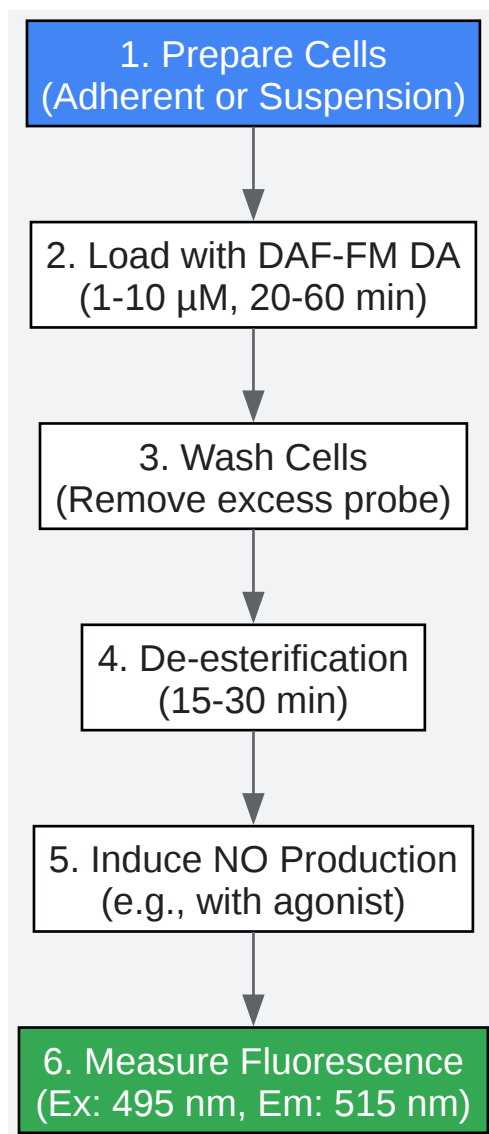
Cell Staining and NO Detection

The following workflow is suitable for analysis by fluorescence microscopy, flow cytometry, or a microplate reader.

- Cell Preparation: Culture cells to the desired confluency on an appropriate vessel (e.g., coverslips for microscopy, 96-well plates, or suspension for flow cytometry).
- Loading: Remove the culture medium and wash the cells once with the physiological buffer. Add the **DAF-FM** diacetate working solution to the cells.
- Incubation: Incubate the cells for 20-60 minutes at 37°C, protected from light.
- Wash: After incubation, gently wash the cells twice with the buffer to remove any excess probe.
- De-esterification: Add fresh buffer or medium to the cells and incubate for an additional 15-30 minutes to allow for complete de-esterification of the probe within the cells.
- Stimulation: Induce NO production by treating the cells with your agonist or experimental compound. A positive control can be generated by treating cells with an NO donor like DEA NONOate (10 μ M for 30 minutes).

- Measurement: Measure the fluorescence intensity using an instrument with filters appropriate for fluorescein or FITC (Excitation: ~495 nm, Emission: ~515 nm).

The diagram below outlines the general experimental workflow.



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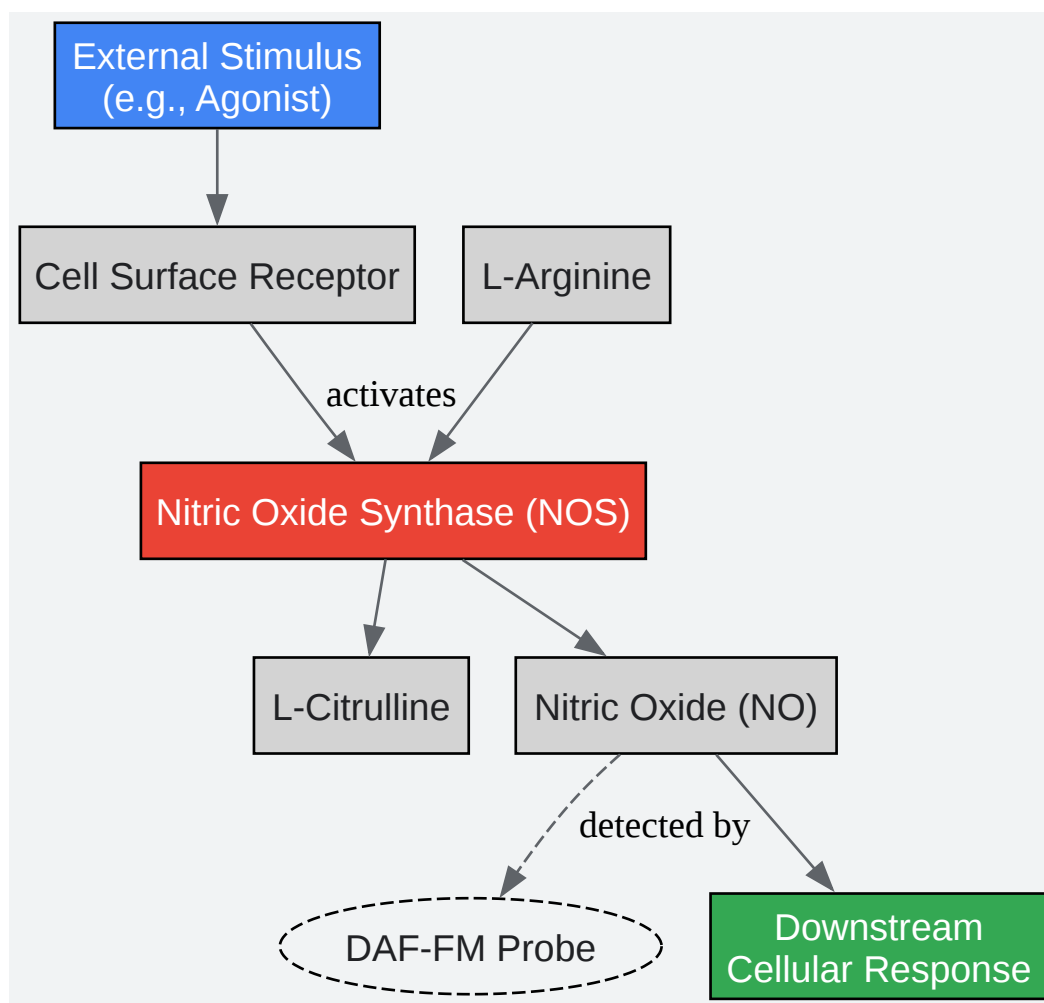
General experimental workflow for intracellular NO detection.

Application in Signaling Pathways

Nitric oxide is a critical signaling molecule involved in numerous physiological processes, including vasodilation, neurotransmission, and immune responses. It is synthesized by nitric

oxide synthase (NOS) enzymes. **DAF-FM** is an invaluable tool for studying these pathways by allowing direct visualization and quantification of NO production in response to various stimuli. For example, in endothelial cells, stimuli like acetylcholine can activate endothelial NOS (eNOS) to produce NO, which then signals to surrounding smooth muscle cells.

The diagram below shows a simplified representation of a generic NO signaling pathway that can be investigated using **DAF-FM**.



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